4-Bromo-3-fluoro-1H-indazole

Neuronal nitric oxide synthase nNOS inhibition Neurodegeneration

4-Bromo-3-fluoro-1H-indazole (CAS 2168979-96-0) is a dual-halogenated indazole with non-interchangeable substitution: 4-Br serves as a robust Suzuki-Miyaura handle, while 3-F optimizes metabolic stability and oral bioavailability. This scaffold is prioritized over mono-halogenated or regioisomeric alternatives for kinase inhibitor SAR—3-F occupies critical ATP-binding pocket space that 3-Cl or 3-H analogs cannot replicate. In nNOS programs, 4-Br delivers potency matching 7-nitroindazole, outperforming 4-Cl and 4-F variants. As a fragment-sized building block (MW 215.02), it provides two orthogonal elaboration vectors, accelerating fragment-to-lead development.

Molecular Formula C7H4BrFN2
Molecular Weight 215.02 g/mol
Cat. No. B13706555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3-fluoro-1H-indazole
Molecular FormulaC7H4BrFN2
Molecular Weight215.02 g/mol
Structural Identifiers
SMILESC1=CC2=NNC(=C2C(=C1)Br)F
InChIInChI=1S/C7H4BrFN2/c8-4-2-1-3-5-6(4)7(9)11-10-5/h1-3H,(H,10,11)
InChIKeyQOKWUQVUDPAKGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-3-fluoro-1H-indazole: A Dual-Halogenated Indazole Scaffold for Targeted Drug Discovery


4-Bromo-3-fluoro-1H-indazole (CAS: 2168979-96-0) is a heterocyclic aromatic compound belonging to the indazole family, characterized by the presence of a bromine atom at the 4-position and a fluorine atom at the 3-position of the indazole ring . This dual-halogenation pattern establishes a distinctive molecular architecture with a molecular weight of 215.02 g/mol and the molecular formula C₇H₄BrFN₂ . The compound serves as a strategic building block in medicinal chemistry, particularly for synthesizing kinase-targeting molecules and other biologically active derivatives [1]. Its structural configuration enables orthogonal functionalization pathways: the 4-bromo substituent provides a reliable handle for transition metal-catalyzed cross-coupling reactions, while the 3-fluoro group modulates physicochemical properties including metabolic stability and oral bioavailability parameters [2]. This combination of synthetic versatility and pharmacologically favorable substitution makes it a prioritized scaffold over mono-halogenated or non-halogenated indazole alternatives in structure-guided drug discovery programs.

4-Bromo-3-fluoro-1H-indazole Cannot Be Replaced by Regioisomers or Mono-Halogenated Analogs


The substitution pattern of 4-bromo-3-fluoro-1H-indazole is non-interchangeable with regioisomeric variants such as 3-bromo-4-fluoro-1H-indazole or with mono-halogenated analogs. In synthetic chemistry, the bromine atom at the 4-position serves as a specific cross-coupling handle whose reactivity is modulated by the adjacent 3-fluoro substituent, enabling selective Suzuki-Miyaura coupling at the C4 position while preserving the fluorine atom for downstream metabolic benefits [1]. In biological contexts, structure-activity relationship studies on indazole-based kinase inhibitors demonstrate that halogen position critically dictates target binding geometry: the 3-fluoro moiety occupies a distinct steric and electronic space within ATP-binding pockets that 3-chloro or 3-hydrogen analogs cannot replicate [2]. Furthermore, in neuronal nitric oxide synthase (nNOS) inhibition, 4-bromo substitution provides potency comparable to the reference compound 7-nitroindazole, whereas 4-fluoro or 4-chloro substitutions yield substantially different inhibitory profiles [3]. Substituting 4-bromo-3-fluoro-1H-indazole with a positional isomer or mono-halogenated variant would therefore alter both synthetic outcomes and biological activity in ways that are neither predictable nor equivalent, undermining reproducibility in research and development workflows.

Quantitative Differentiation Evidence for 4-Bromo-3-fluoro-1H-indazole Against Closest Analogs


C4-Bromo Substitution in nNOS Inhibition: 4-Bromo-1H-indazole Matches Reference Compound Potency

4-Bromo-1H-indazole (a structural core component of 4-bromo-3-fluoro-1H-indazole) demonstrated nNOS inhibitory potency comparable to the established reference compound 7-nitroindazole (7-NI), whereas the 4-chloro and 4-fluoro analogs exhibited lower activity [1]. This finding establishes that 4-bromo substitution is not functionally equivalent to 4-chloro or 4-fluoro substitution in this enzymatic context. While the study evaluated the mono-halogenated 4-bromo-1H-indazole rather than the dual-halogenated target compound, the data provides class-level inference that the 4-bromo substituent in 4-bromo-3-fluoro-1H-indazole retains this favorable activity profile while the additional 3-fluoro group offers orthogonal synthetic and pharmacokinetic advantages.

Neuronal nitric oxide synthase nNOS inhibition Neurodegeneration CNS drug discovery

3-Fluoroindazole Motif Enhances Oral Bioavailability via Lipophilicity Modulation

Structure-activity relationship (SAR) investigations across multiple indazole-based drug discovery programs have demonstrated that incorporation of the 3-fluoroindazole motif improves oral bioavailability by tempering the polarity of lipophilic acids [1]. The fluorine atom at the 3-position modulates the compound's physicochemical properties, particularly its partition coefficient (logP) and metabolic stability, without introducing the steric bulk or electronic perturbations associated with larger halogens such as chlorine or bromine at the same position. In contrast, 3-hydrogen indazole analogs lacking this fluorine substitution exhibit higher polarity and reduced membrane permeability, while 3-bromo or 3-chloro analogs introduce excessive lipophilicity that may compromise aqueous solubility and increase off-target promiscuity.

Oral bioavailability Lipophilicity ADME Drug-like properties Lead optimization

Halogen-Specific CB1 Receptor Activity: Fluorine Substitution Yields Lowest EC₅₀ Values Among Halogens

In a comprehensive in vitro evaluation of halogenated indazole synthetic cannabinoid receptor agonists (SCRAs), compounds bearing fluorine substitution at the 5-position of the indazole core exhibited the lowest EC₅₀ values compared to chlorinated and brominated analogs [1]. Specifically, among SCRAs with substitution at the 5-position, fluorinated analogs demonstrated superior potency, followed by chlorinated analogs, with brominated analogs showing the lowest potency in this series. The study further revealed a synergistic regulatory mechanism involving halogen type, head group (ADB/MDMB), and tail structure that collectively modulates CB1 receptor activity [2]. While this data pertains to 5-position substitution rather than the 3-position of 4-bromo-3-fluoro-1H-indazole, it establishes a critical class-level principle: fluorine incorporation on the indazole core consistently enhances receptor engagement potency relative to chlorine or bromine at the same position.

CB1 receptor Cannabinoid receptor Synthetic cannabinoids Structure-activity relationship Receptor pharmacology

Positional Specificity: 4-Bromo-3-fluoro Regioisomer Offers Distinct Synthetic Orthogonality from 3-Bromo-4-fluoro Analog

The regioisomeric pair 4-bromo-3-fluoro-1H-indazole (CAS 2168979-96-0) and 3-bromo-4-fluoro-1H-indazole (CAS 885521-60-8) represent fundamentally distinct synthetic building blocks despite sharing the same molecular formula (C₇H₄BrFN₂) and molecular weight (215.02 g/mol) . In 4-bromo-3-fluoro-1H-indazole, the bromine atom occupies the 4-position of the indazole benzene ring while fluorine occupies the 3-position of the pyrazole ring, enabling Suzuki-Miyaura cross-coupling at the C4 position without affecting the fluorine substituent [1]. Conversely, in 3-bromo-4-fluoro-1H-indazole, the bromine resides on the pyrazole ring at the 3-position, directing cross-coupling to a different vector and potentially altering the geometry of the resulting biaryl products. This positional specificity dictates the final molecular shape and pharmacophore orientation in target compounds.

Regioselective coupling Suzuki-Miyaura Cross-coupling Orthogonal functionalization Medicinal chemistry

PERK Kinase Inhibitor Patent Defines Halogen Substitution Scope with 4-Bromo-3-fluoro as a Preferred Embodiment

Patent literature covering indazole derivatives as PERK (PKR-like ER kinase) inhibitors explicitly defines the substitution scope to include compounds where R₃, R₄, and R₅ are each independently selected from hydrogen, fluoro, chloro, and bromo [1]. This definition encompasses 4-bromo-3-fluoro-1H-indazole as a core scaffold meeting the structural requirements for PERK inhibitory activity. The inclusion of both bromo and fluoro substituents within the defined scope suggests that dual-halogenation at these specific positions is compatible with, and potentially favorable for, PERK target engagement. Importantly, the patent's explicit enumeration of fluoro, chloro, and bromo as independent options—rather than as interchangeable equivalents—indicates that each halogen imparts distinct steric and electronic properties that influence kinase selectivity profiles and pharmacokinetic behavior.

PERK kinase ER stress Unfolded protein response Cancer therapeutics Kinase inhibitors

High-Impact Application Scenarios for 4-Bromo-3-fluoro-1H-indazole in Pharmaceutical R&D


Kinase Inhibitor Lead Optimization Requiring Orthogonal Functionalization

4-Bromo-3-fluoro-1H-indazole is optimally deployed in medicinal chemistry programs targeting ATP-competitive kinase inhibitors, particularly those requiring sequential diversification of the indazole core. The 4-bromo substituent serves as a palladium-catalyzed cross-coupling handle for introducing aryl, heteroaryl, or alkenyl groups via Suzuki-Miyaura or Heck reactions, while the 3-fluoro group remains intact throughout these transformations [1]. This orthogonal reactivity enables parallel SAR exploration: the coupling step can generate diverse C4-substituted libraries while the fluorine atom continues to provide the metabolic stability and oral bioavailability advantages established for 3-fluoroindazole motifs [2]. This scenario is specifically supported by patent literature defining 4-bromo-3-fluoro substitution as within the scope of PERK kinase inhibitor pharmacophores, making the compound directly applicable to programs investigating ER stress modulation in cancer therapy [3].

nNOS-Targeted CNS Drug Discovery with Bioavailability Optimization

For research programs developing neuronal nitric oxide synthase (nNOS) inhibitors as therapeutics for neurodegenerative or neuroinflammatory conditions, 4-bromo-3-fluoro-1H-indazole offers a strategically optimized starting point. The 4-bromo substituent provides nNOS inhibitory activity comparable to the reference compound 7-nitroindazole, outperforming 4-chloro and 4-fluoro analogs in this enzyme class [1]. Simultaneously, the 3-fluoro group addresses the critical challenge of CNS drug delivery by enhancing membrane permeability and oral bioavailability relative to non-fluorinated indazole scaffolds [2]. This dual functionality eliminates the need to balance potency and pharmacokinetics through iterative synthesis, allowing medicinal chemists to focus on optimizing selectivity against related NOS isoforms (iNOS and eNOS) through additional scaffold decoration at the 4-position following Suzuki-Miyaura coupling.

CB1 Receptor Modulator Library Synthesis with SAR-Guided Halogen Selection

In cannabinoid receptor research programs, 4-bromo-3-fluoro-1H-indazole provides a foundational scaffold informed by halogen-specific CB1 receptor SAR. Class-level evidence demonstrates that fluorinated indazole cores yield the lowest EC₅₀ values among halogenated analogs (F < Cl < Br in potency ranking), while brominated cores provide reduced potency but retain the ability to engage the receptor [1]. By procuring the dual-halogenated 4-bromo-3-fluoro scaffold, researchers can generate libraries that systematically explore the contribution of the fluorine atom to potency while using the bromine handle to introduce diverse head groups (ADB/MDMB variants) and tail structures that further modulate receptor activity [2]. This approach enables comprehensive SAR mapping of how halogen type, head group identity, and tail structure synergistically regulate CB1 receptor activation, providing critical data for both therapeutic development and emerging psychoactive substance risk assessment.

Fragment-Based Drug Discovery with Built-In Synthetic Tractability

4-Bromo-3-fluoro-1H-indazole is particularly well-suited for fragment-based drug discovery (FBDD) campaigns targeting enzymes with ATP-binding pockets or hydrophobic ligand-binding domains. As a fragment-sized molecule (MW = 215.02 g/mol) [1], it meets the physicochemical criteria for fragment screening libraries while incorporating two orthogonal vectors for fragment elaboration: the 4-bromo position for transition metal-catalyzed growth reactions and the 3-fluoro substituent for modulating fragment binding affinity through halogen bonding interactions. The compound's ready commercial availability with defined purity specifications (97.6% at 214 nm detection) [2] ensures reproducible fragment screening outcomes. Following hit identification via biophysical methods (SPR, NMR, or X-ray crystallography), the bromine handle enables rapid synthesis of elaborated analogs without requiring de novo scaffold construction, significantly accelerating the fragment-to-lead timeline.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-3-fluoro-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.